

# Technical Support Center: Assessing Drug-Drug Interactions with Remibrutinib

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Compound of Interest		
Compound Name:	Remibrutinib	
Cat. No.:	B610443	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing potential drug-drug interactions (DDIs) with **remibrutinib**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary metabolic pathway of **remibrutinib** and which cytochrome P450 (CYP) enzyme is predominantly involved?

**Remibrutinib** is primarily metabolized by the cytochrome P450 system, with CYP3A4 being the predominant enzyme responsible for its elimination.[1][2] In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the main contributor to its metabolism.[1] The major metabolic changes observed include oxygenation, dealkylation, demethylation, epoxidation, and hydrolysis.[3]

Q2: What is the potential impact of co-administering a CYP3A4 inhibitor with **remibrutinib**?

Co-administration of a strong CYP3A4 inhibitor can significantly increase the plasma concentration and exposure (AUC) of **remibrutinib**. For instance, a clinical study with the strong CYP3A4 inhibitor ritonavir resulted in a 4.27-fold increase in the oral exposure of **remibrutinib**.[1][2] This suggests that **remibrutinib** is a moderate CYP3A4 substrate.[1] Therefore, caution should be exercised and dose adjustments may be necessary when **remibrutinib** is co-administered with strong or moderate CYP3A4 inhibitors.



Q3: What is the potential impact of co-administering a CYP3A4 inducer with remibrutinib?

Co-administration of moderate to strong CYP3A4 inducers is expected to decrease the plasma concentration and exposure of **remibrutinib**, which may reduce its efficacy. Physiologically-based pharmacokinetic (PBPK) modeling predicts that moderate and strong CYP3A4 inducers, such as efavirenz and rifampicin, could lead to a significant decrease in **remibrutinib** exposure by 64% and 89%, respectively.[1][2]

Q4: Does **remibrutinib** have the potential to inhibit or induce CYP enzymes, thereby affecting other drugs?

**Remibrutinib** has been investigated as a potential "perpetrator" of DDIs. Studies have shown that **remibrutinib** is a weak inhibitor of CYP3A4 and CYP2C9.[4] It is not considered a clinically relevant inhibitor of uptake and efflux transporters, with the exception of intestinal P-glycoprotein and breast cancer resistance protein.[4] Furthermore, **remibrutinib** is not expected to have a significant impact on the effectiveness of oral contraceptives that are metabolized by CYP3A4.[4]

# **Troubleshooting Guides**

Problem: Unexpectedly high variability in pharmacokinetic (PK) data from in vivo studies with **remibrutinib**.

- Possible Cause 1: Concomitant medications.
  - Troubleshooting Step: Review the full list of concomitant medications administered to the study subjects. Identify any known inhibitors or inducers of CYP3A4. Even weak inhibitors or inducers, when combined, could contribute to variability.
- Possible Cause 2: Dietary factors.
  - Troubleshooting Step: Certain foods and drinks, such as grapefruit juice, are known inhibitors of intestinal CYP3A4.[1] Ensure that study protocols include clear dietary restrictions and that compliance is monitored. A clinical study showed that grapefruit juice increased remibrutinib exposure.[1]
- Possible Cause 3: Genetic polymorphism of CYP3A4.



 Troubleshooting Step: While CYP3A4 is generally considered to have less clinically significant genetic polymorphism compared to other CYPs, it can still contribute to interindividual variability. Consider genotyping for relevant CYP3A alleles if variability remains unexplained.

Problem: In vitro DDI assay results are inconsistent with in vivo observations.

- Possible Cause 1: Inappropriate concentration range.
  - Troubleshooting Step: Ensure that the concentrations of remibrutinib and the interacting drug used in the in vitro assay are clinically relevant. The concentrations should cover the expected therapeutic plasma concentrations at the enzyme or transporter site.
- Possible Cause 2: Covalent binding of remibrutinib.
  - Troubleshooting Step: Remibrutinib is a covalent inhibitor of its target, Bruton's tyrosine kinase (BTK).[5][6] While studies suggest the reactive acrylamide moiety does not significantly impact CYP enzyme and transporter inhibition, it's a factor to consider in assay design and interpretation.[4] Comparing results with a non-covalent analog could be a useful mechanistic tool.[4]
- Possible Cause 3: Contribution of transporters not evaluated.
  - Troubleshooting Step: While remibrutinib is not a major substrate of many transporters, the interplay between metabolism and transport can be complex.[7][8] If metabolism-based DDI predictions are inaccurate, consider conducting in vitro studies to evaluate remibrutinib as a substrate or inhibitor of relevant drug transporters like P-gp and BCRP, for which it has shown some intestinal inhibition.[4]

# **Data on Drug-Drug Interactions with Remibrutinib**

The following tables summarize the quantitative data from clinical and PBPK modeling studies on the drug-drug interaction potential of **remibrutinib**.

Table 1: Effect of CYP3A4 Inhibitors on Remibrutinib Pharmacokinetics



Interacting Drug	CYP3A4 Inhibition Strength	Effect on Remibrutinib AUC	Fold Change in AUC	Reference
Ritonavir	Strong	Increased	4.27	[1][2]
Grapefruit Juice	Moderate (intestinal)	Increased	Not specified	[1]
Erythromycin	Moderate	Increased (Predicted)	2.71	[1][2]
Fluvoxamine	Weak	No significant change (Predicted)	<1.25	[1][2]

Table 2: Predicted Effect of CYP3A4 Inducers on Remibrutinib Pharmacokinetics

Interacting Drug	CYP3A4 Induction Strength	Predicted Effect on Remibrutinib AUC	Predicted % Decrease in AUC	Reference
Rifampicin	Strong	Decreased	89%	[1][2]
Efavirenz	Moderate	Decreased	64%	[1][2]

# **Experimental Protocols**

Protocol 1: In Vitro Assessment of Remibrutinib as a CYP3A4 Substrate

Objective: To determine if **remibrutinib** is metabolized by CYP3A4 using human liver microsomes (HLMs) and recombinant human CYP3A4 (rCYP3A4).

### Methodology:

• Incubation with HLMs:



- Prepare an incubation mixture containing pooled HLMs (e.g., 0.2-0.5 mg/mL),
   remibrutinib (at a concentration near its Km, if known, or a range of concentrations, e.g.,
   1-10 μM), and a NADPH-generating system in phosphate buffer.
- In parallel, set up incubations with and without a selective CYP3A4 inhibitor (e.g., ketoconazole) to determine the extent of CYP3A4-mediated metabolism.
- Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Analyze the disappearance of remibrutinib over time using a validated LC-MS/MS method.
- Incubation with rCYP3A4:
  - Prepare an incubation mixture containing rCYP3A4, remibrutinib, and a NADPHgenerating system.
  - Follow the same incubation and analysis procedure as with HLMs.
  - The formation of metabolites can also be monitored if analytical standards are available.

Protocol 2: Clinical DDI Study (Victim Potential)

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., ritonavir) on the pharmacokinetics of **remibrutinib** in healthy volunteers.

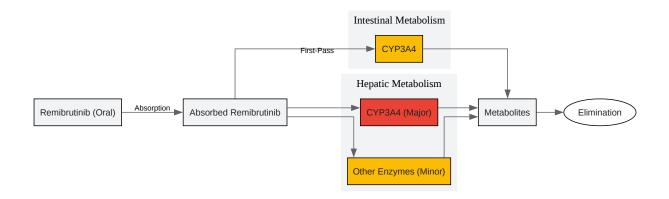
#### Methodology:

- Study Design: An open-label, two-period, fixed-sequence study.
- Period 1: Administer a single oral dose of remibrutinib to subjects. Collect serial blood samples over a specified period (e.g., 48-72 hours) to determine the single-dose pharmacokinetic profile of remibrutinib (AUC, Cmax, Tmax, t1/2).
- Washout Period: A suitable washout period is allowed.



- Period 2: Administer the strong CYP3A4 inhibitor (e.g., ritonavir) to the same subjects for several days to achieve steady-state inhibition. On the last day of inhibitor administration, coadminister a single oral dose of **remibrutinib**. Collect serial blood samples over the same time course as in Period 1.
- Pharmacokinetic Analysis: Analyze plasma samples for remibrutinib concentrations using a
  validated bioanalytical method. Calculate pharmacokinetic parameters for both periods and
  determine the geometric mean ratio of AUC and Cmax with and without the inhibitor to
  quantify the magnitude of the DDI.

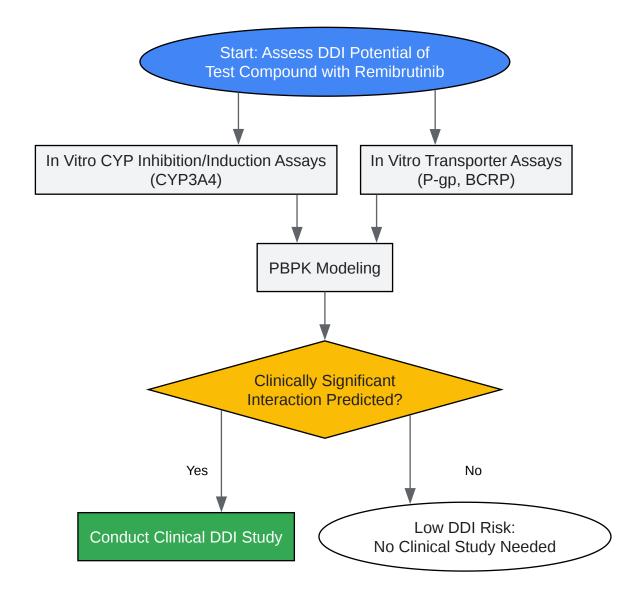
## **Visualizations**



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Caption: Metabolic pathway of remibrutinib.

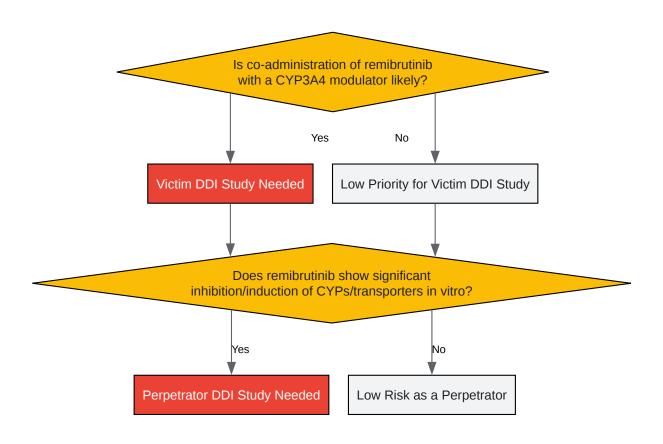




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Caption: Experimental workflow for DDI assessment.





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Caption: Decision tree for clinical DDI studies.

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## References

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## Troubleshooting & Optimization





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